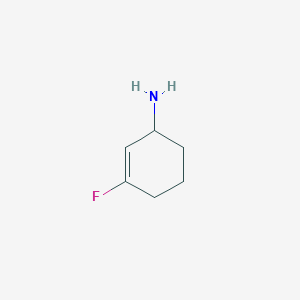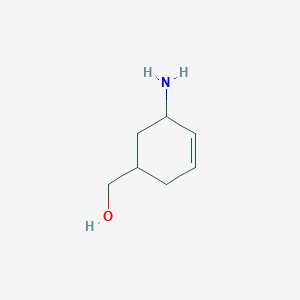
(1R,3R)-3-Amino-1-methyl-cyclohexanol
Descripción general
Descripción
(1R,3R)-3-Amino-1-methyl-cyclohexanol: is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an amino group at the third position and a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of β-Enaminoketones: One method involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, followed by reduction using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols.
Hydrogenation of Intermediates: Another method involves the hydrogenation of intermediates such as trans-benzyl cyclohexanol using a palladium-carbon catalyst under specific conditions (30-40°C and 1.0 MPa pressure) to produce trans-3-amino-1-methyl-cyclohexanol.
Industrial Production Methods: Industrial production methods typically involve large-scale hydrogenation processes using catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1R,3R)-3-Amino-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, forming different substituted cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Functions as a chiral ligand and auxiliary in various organic reactions .
Biology and Medicine:
- Potential applications in the synthesis of medicinal compounds such as HIV-protease inhibitors and serotonin reuptake inhibitors .
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of polymers and other industrial materials .
Mecanismo De Acción
The mechanism of action of trans-3-amino-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
cis-3-Amino-1-methyl-cyclohexanol: A stereoisomer with different spatial arrangement of the amino and methyl groups.
trans-3-Methylcyclohexanol: Lacks the amino group but has a similar cyclohexanol structure.
Cyclohexanol: The parent compound without the amino and methyl substitutions.
Uniqueness:
- The presence of both amino and methyl groups in specific positions makes trans-3-amino-1-methyl-cyclohexanol unique in its reactivity and applications.
- Its stereochemistry influences its interactions and effectiveness in various applications, distinguishing it from its cis-isomer and other related compounds.
Propiedades
IUPAC Name |
(1R,3R)-3-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDMYSQASBAPE-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H](C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187048.png)


![2-Oxaspiro[4.5]decan-8-amine](/img/structure/B8187085.png)
![2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B8187092.png)

